2-Amino-3,5-dichlorobenzaldehyde

Descripción

Significance of 2-Amino-3,5-dichlorobenzaldehyde in Contemporary Chemical Research

The importance of this compound in today's chemical research is primarily attributed to its role as a precursor in the synthesis of novel compounds with potential pharmaceutical applications. Its derivatives have been explored for various biological activities, underscoring the compound's value in medicinal chemistry. The presence of both an amino and an aldehyde group allows for a variety of chemical transformations, making it a key intermediate in the construction of intricate molecular frameworks.

Overview of Halogenated Aromatic Aldehyde Derivatives in Advanced Organic Synthesis

Halogenated aromatic aldehydes, as a class of compounds, are instrumental in advanced organic synthesis. The halogen substituents, in this case, chlorine, significantly influence the electronic properties and reactivity of the aromatic ring and the aldehyde group. This can lead to enhanced reactivity in certain reactions and provides a handle for further functionalization through cross-coupling reactions. These derivatives are crucial in the synthesis of agrochemicals, dyes, and pharmaceuticals, where the halogen atoms can modulate the biological activity and physical properties of the final products.

Molecular Architecture and Functional Group Importance of this compound

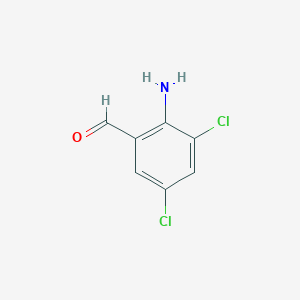

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with an amino group (-NH2) at position 2, two chlorine atoms at positions 3 and 5, and an aldehyde group (-CHO) at position 1. This specific arrangement of functional groups is critical to its chemical behavior.

The amino group is a nucleophilic center and can readily react with various electrophiles. It also acts as an ortho-directing group, influencing the regioselectivity of further electrophilic aromatic substitution reactions. The aldehyde group is electrophilic and is a key site for nucleophilic attack, participating in a wide range of condensation and addition reactions. The two chlorine atoms are strong electron-withdrawing groups, which acidify the amino protons and influence the reactivity of the aromatic ring. The interplay of these functional groups dictates the compound's utility in constructing complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53874-72-9 | cymitquimica.com |

| Molecular Formula | C₇H₅Cl₂NO | cymitquimica.com |

| Molecular Weight | 190.03 g/mol | cymitquimica.com |

| Appearance | Solid | - |

| Purity | Typically ≥97% | cymitquimica.com |

| InChI | 1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | cymitquimica.com |

| InChIKey | GTAKYWVLPLTYSK-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Cl | uni.lu |

Scope and Research Objectives of Comprehensive Investigations

The primary research objective for investigations involving this compound is the synthesis of novel heterocyclic compounds. Its unique structure makes it an ideal starting material for the construction of various ring systems, such as quinolines, benzodiazepines, and other nitrogen-containing heterocycles. These investigations often aim to develop efficient and high-yield synthetic methodologies.

A significant area of research focuses on the synthesis of Schiff bases by reacting the amino group of this compound with various aldehydes and ketones. These Schiff bases can then be used as ligands for the formation of metal complexes with potential catalytic applications or as intermediates for the synthesis of more complex molecules. The resulting compounds are often screened for their biological activities, with the goal of discovering new therapeutic agents.

Detailed Research Findings on a Closely Related Analog, 2-Amino-3,5-dibromobenzaldehyde (B195418)

While specific detailed research findings for this compound are not extensively documented in publicly available literature, extensive research on its dibromo analog, 2-Amino-3,5-dibromobenzaldehyde, provides valuable insights into the expected reactivity and potential applications of the dichloro compound.

| Research Area | Findings for 2-Amino-3,5-dibromobenzaldehyde | Potential Relevance for this compound |

| Synthesis of Heterocycles | Used as a key intermediate in the synthesis of quinoline (B57606) derivatives through Friedländer annulation. | The dichloro-analog is expected to undergo similar reactions to produce dichlorinated quinolines. |

| Schiff Base Formation | Readily forms Schiff bases with various amines, which are then used to create metal complexes. | This compound is also expected to form Schiff bases readily. |

| Pharmaceutical Intermediates | A crucial intermediate in the synthesis of the mucolytic drug Ambroxol. | The dichloro-analog could be investigated for the synthesis of new pharmaceutical compounds with modified properties. |

| Crystal Structure Analysis | The crystal structure has been determined, providing insights into its molecular geometry and intermolecular interactions. nih.gov | A similar analysis of the dichloro-analog would be valuable for understanding its solid-state properties. |

| Spectroscopic Data | Detailed NMR and IR data are available, aiding in the characterization of its derivatives. chemicalbook.com | Similar spectroscopic studies on the dichloro-analog are essential for its characterization and the identification of its reaction products. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAKYWVLPLTYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635086 | |

| Record name | 2-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53874-72-9 | |

| Record name | 2-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Amino-3,5-dichlorobenzaldehyde and its Analogs

Modern synthetic chemistry offers several effective pathways to this target compound, moving from classical functional group interconversions to more complex, convergent approaches.

A primary approach to synthesizing this compound involves the stepwise modification of simpler, readily available precursors through well-established chemical reactions.

A robust and widely documented method for preparing halogenated 2-aminobenzaldehydes begins with the corresponding 2-nitrobenzaldehyde. patsnap.comgoogle.comgoogle.com This strategy hinges on two key transformations: the reduction of the nitro group to an amine, followed by the electrophilic halogenation of the activated aromatic ring.

Alternative reduction methods include catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) or skeletal nickel. google.com Following the reduction, bromination has been achieved using an oxidizing agent like hydrogen peroxide in the presence of hydrobromic acid, which generates bromine in situ. google.com This approach avoids the direct use of hazardous elemental bromine. google.com

Table 1: Examples of One-Pot Synthesis Conditions for 2-Amino-3,5-dihalobenzaldehydes from o-Nitrobenzaldehyde

| Starting Material (10 mmol) | Reducing Agent | Halogenating Agent | Solvent System | Temperature & Time (Reduction) | Temperature & Time (Halogenation) | Yield | Purity | Reference |

| o-Nitrobenzaldehyde | 3.9g Iron Powder | 3.1g Bromine | Ethanol, Water, Acetic Acid | 105°C, 40 min | Room Temp, 120 min | ~91% | >99% | patsnap.com |

| o-Nitrobenzaldehyde | 2.2g Iron Powder | 6.2g Bromine | Ethanol, Water, Acetic Acid | 90°C, 60 min | Room Temp, 150 min | ~93% | >99% | patsnap.com |

| o-Nitrobenzaldehyde | 5% Pd/C | H₂O₂/HBr | Methanol | 40-90°C, 90 min | 5-30°C | 99% | 99.3% | google.com |

This table is interactive. Click on the headers to sort the data.

Strategies Based on Functional Group Transformations

Halogenation of Substituted Aminobenzaldehydes

The direct halogenation of a pre-existing aminobenzaldehyde is a straightforward approach to introduce chlorine atoms onto the aromatic ring. ontosight.ai The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. To synthesize the 3,5-dichloro derivative, one would start with 2-aminobenzaldehyde (B1207257) and use a chlorinating agent.

One-pot procedures that generate the 2-aminobenzaldehyde in situ and immediately halogenate it are often preferred to circumvent the instability and potential for self-condensation of the aminobenzaldehyde intermediate. patsnap.comgoogle.comwikipedia.org In these methods, the choice of halogenating agent and reaction conditions is crucial to control the degree and position of halogenation. For instance, N-chlorosuccinimide (NCS) is a common and milder alternative to chlorine gas for such transformations. sioc-journal.cn The reaction's regioselectivity is generally governed by the powerful directing effect of the amino group. rsc.org

Another synthetic avenue involves the introduction of the aldehyde group onto a pre-existing dichlorinated aniline (B41778) backbone. Starting from 3,5-dichloroanthranilic acid (2-amino-3,5-dichlorobenzoic acid), the carboxylic acid functional group can be converted into an aldehyde. sigmaaldrich.com This is typically a multi-step process.

A common route involves first reducing the carboxylic acid to a primary alcohol. For example, 2-amino-5-bromobenzoic acid has been reduced to the corresponding benzyl (B1604629) alcohol using lithium aluminum hydride (LiAlH₄). chem-soc.si The resulting 2-amino-3,5-dichlorobenzyl alcohol could then be oxidized to the target aldehyde. chemicalbook.com A variety of oxidizing agents can be employed for this transformation, such as manganese(IV) oxide, which is effective for converting aminobenzyl alcohols to aminobenzaldehydes. chemicalbook.com This indirect route avoids the challenges of direct formylation on a deactivated ring while still utilizing a substituted anthranilic acid as the foundational structure. A study on electron-rich aromatic rings has shown that dichloromethyl methyl ether with titanium tetrachloride (TiCl₄) can be an effective formylating system. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. organic-chemistry.org Substituted benzaldehydes, including amino- and halo-substituted variants, are frequently used as key components in various MCRs. nih.govresearchgate.net

While specific MCRs starting with this compound are not extensively documented, its structure makes it an ideal candidate for such reactions. For example, it could participate as the aldehyde component in well-known MCRs like the Ugi or Passerini reactions to rapidly generate libraries of complex, peptide-like molecules. organic-chemistry.org It could also be used in the synthesis of heterocyclic scaffolds. For instance, the reaction of 2-aminobenzamides with aldehydes is a known route to 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net Similarly, 2-aminobenzaldehyde itself is a key precursor in the Friedländer synthesis of quinolines. nih.govwikipedia.org The presence of the dichloro- and amino-substituents on the benzaldehyde (B42025) ring would allow for the creation of a diverse array of highly functionalized and structurally complex analogs for various applications.

Maximizing the yield and purity of this compound is critical for its practical application. Several strategies can be employed to optimize its synthesis.

Fine-tuning reaction parameters such as temperature, reaction time, and solvent choice is also crucial. For the reduction of o-nitrobenzaldehyde with iron powder, refluxing at temperatures between 90-105°C for 40-60 minutes has proven effective. patsnap.com For catalytic hydrogenation, milder temperatures of 40-90°C are used. google.com The subsequent halogenation step is typically performed at cooler temperatures, from 0°C to room temperature, to control the reaction's exothermicity and selectivity. patsnap.comgoogle.com

The choice of reagents can also significantly impact the outcome. While elemental bromine is effective, using an in-situ generation system like H₂O₂/HBr can be safer and improve yields. google.com Similarly, for chlorination, using sources like N-chlorosuccinimide (NCS) can offer milder conditions and better control compared to Cl₂ gas. sioc-journal.cnmdpi.com Post-reaction purification, such as recrystallization from solvents like acetone, is a final, vital step to achieve high purity (e.g., >99%). google.com

Comparative Analysis of Synthetic Efficiencies for Analogous Compounds

The synthesis of halogenated 2-aminobenzaldehydes is a critical step in various synthetic pathways. A comparative analysis of the synthetic efficiencies for analogous compounds, such as the chloro and bromo derivatives, provides valuable insights for process optimization.

A patented method for the preparation of 2-amino-3,5-dibromobenzaldehyde (B195418) reports a high yield of over 90%. google.compatsnap.com This process involves the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system to form the intermediate o-aminobenzaldehyde. This intermediate is then directly brominated without purification by the dropwise addition of bromine, which simplifies the procedure and minimizes product loss. google.compatsnap.com

In comparison, the synthesis of quinolines from the analogous 2-amino-5-chloro-benzophenone has been studied, highlighting the influence of reaction conditions on yield. For instance, the Friedländer annulation of 2-amino-5-chloro-benzophenone with methyl acetoacetate (B1235776) to produce a quinoline (B57606) derivative was optimized to achieve high yields. pharm.or.jp The study demonstrated that while the reaction proceeds in various solvents, a solvent-free approach often leads to higher efficiency. pharm.or.jp

The following table provides a comparative overview of the synthetic yields for these analogous compounds under specific conditions.

| Compound | Synthetic Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzaldehyde | Reduction and Bromination | o-Nitrobenzaldehyde, Fe/CH₃COOH, Br₂ | >90% | google.compatsnap.com |

| 6,8-Dibromo-2-(4-methoxyphenyl)quinoline | Condensation/Cyclization | 2-Amino-3,5-dibromobenzaldehyde, 4-Methoxyacetophenone, NaOH | 75.4% | amazonaws.com |

| Quinoline derivative | Friedländer Annulation | 2-Amino-5-chloro-benzophenone, Methyl acetoacetate, Cu(OTf)₂ | High (unspecified) | pharm.or.jp |

Derivatization Reactions and Functional Group Interconversions of this compound

The presence of both an amino and an aldehyde group in this compound allows for a range of derivatization reactions, primarily through condensation and cyclization pathways.

Condensation Reactions Leading to Schiff Bases and Imines

The reaction between the amino group of one molecule and the aldehyde group of another, or with an external aldehyde or ketone, leads to the formation of imines, commonly known as Schiff bases. nih.gov These reactions are typically reversible and catalyzed by acid. lumenlearning.com

The formation of a Schiff base from an aldehyde and a primary amine proceeds through a two-step mechanism. nih.gov The first step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govnih.gov This step is generally fast. The second, and often rate-determining, step is the acid-catalyzed dehydration of the carbinolamine to form the imine. masterorganicchemistry.com

Studies on the condensation of substituted benzaldehydes with primary amines have shown that the electronic nature of the substituents can influence the reaction rate and equilibrium. nih.gov Electron-withdrawing groups on the benzaldehyde, such as the chloro groups in this compound, can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.

Acid catalysis is crucial for the dehydration of the carbinolamine intermediate in Schiff base formation. lumenlearning.commasterorganicchemistry.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.org This facilitates the elimination of water and the formation of the C=N double bond of the imine. libretexts.org

Various acids can be employed as catalysts, including mineral acids and organic acids. The choice of catalyst and its concentration must be carefully controlled to maintain the optimal pH for the reaction. In some instances, the reactants themselves or the reaction solvent can provide the necessary catalytic effect.

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly quinolines and quinazolinones, through cyclization reactions.

Quinolines: The Friedländer annulation is a classic and straightforward method for synthesizing quinolines. acgpubs.orgmdpi.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group active enough to undergo reaction. acgpubs.org For example, 2-amino-3,5-dibromobenzaldehyde can be condensed with various aromatic acetophenones in the presence of a base like aqueous sodium hydroxide (B78521) to yield the corresponding 6,8-dibromoquinoline (B11842131) derivatives. amazonaws.com The reaction proceeds through an initial aldol-type condensation to form a chalcone (B49325) intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring. amazonaws.com

The following table summarizes the synthesis of a quinoline derivative from a halogenated 2-aminobenzaldehyde.

| Reactants | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzaldehyde, 4-Methoxyacetophenone | (E)-3-(2'-amino-3',5'-Dibromophenyl)-1-(4''-methoxyphenyl) prop-2-ene-1-one (Chalcone intermediate) | 40% aq. NaOH, Room Temp. | 75.4% | amazonaws.com |

| (E)-3-(2'-amino-3',5'-Dibromophenyl)-1-(4''-methoxyphenyl) prop-2-ene-1-one | 2-(4-Methoxyphenyl)-6,8-dibromoquinoline | 10% aq. NaOH, 1,4-Dioxane, 120°C | Not specified | amazonaws.com |

Quinazolinones: Quinazolinones can be synthesized from 2-aminobenzaldehydes through various routes. One common method involves a cyclocondensation reaction. For instance, 2-aminobenzamides can react with aldehydes to form quinazolinones. organic-chemistry.org While direct synthesis from this compound might require initial conversion to the corresponding 2-aminobenzamide, the aldehyde functionality can be utilized in multi-component reactions to build the quinazolinone scaffold. The synthesis of quinazolinone derivatives often involves metal-catalyzed reactions or the use of oxidizing agents to facilitate the final aromatization step. organic-chemistry.orgmarquette.edu

Synthesis of Substituted Pyridine (B92270) and Dihydropyridine (B1217469) Systems

The construction of substituted pyridine and dihydropyridine frameworks often utilizes multicomponent reactions, which are highly efficient processes that form several bonds in a single operation. One such approach involves a one-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines. ias.ac.in This method employs the reaction of an aldehyde, such as this compound, with malononitrile (B47326) and a thiol in the presence of a catalyst. ias.ac.in The resulting 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines and their corresponding 1,4-dihydropyridine (B1200194) counterparts are formed in moderate to high yields. ias.ac.in The reaction is typically carried out by heating an ethanolic solution of the reactants. ias.ac.in

Another strategy for synthesizing substituted pyridines involves the reaction of aldehydes with malononitrile and thiophenol. researchgate.net This method, promoted by sodium benzoate (B1203000) in a PEG-400 and water solvent system, offers an environmentally friendly and efficient route to 2-amino-3,5-dicarbonitrile pyridines. researchgate.net The reaction proceeds with good yields regardless of the electronic nature or steric hindrance of the substituents on the aldehyde. researchgate.net

Furthermore, 2,3-dihydropyridin-4(1H)-ones can be synthesized from 4-amino-tetrahydropyridinylidene salts and aldehydes in an alkaline medium. nih.gov This reaction can lead to the formation of 5-substituted β-aminoketones. nih.gov

Access to Functionalized Dihydropyrimidine (B8664642) Derivatives

Functionalized dihydropyrimidine derivatives can be accessed through the Biginelli reaction, a well-established multicomponent reaction. nih.govscispace.com This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. nih.govscispace.com The use of this compound in this reaction would lead to the formation of dihydropyrimidinones or dihydropyrimidinethiones. nih.gov These products can serve as intermediates for further modifications, such as cycloaddition, Liebeskind-Srogl reaction, and Suzuki coupling, to generate a diverse range of heterocyclic compounds. nih.gov

The synthesis of dihydropyrimidine derivatives can be optimized by using various catalysts and reaction conditions. For instance, iron catalysts and montmorillonite (B579905) clay have been employed to promote the Biginelli reaction. nih.gov The reaction conditions, such as pH, can also significantly influence the yield of the dihydropyrimidine products. jmchemsci.com

Generation of Thiophene (B33073) Derivatives (e.g., Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound, such as this compound, with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgresearchgate.net The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org The use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.orgorganic-chemistry.org

Variations of the Gewald reaction exist, allowing for the synthesis of a wide range of thiophene derivatives. researchgate.netumich.edu For example, a four-component reaction initiated by the conjugate addition of indole (B1671886) derivatives to α,β-unsaturated carbonyl compounds, followed by an in situ Gewald reaction, leads to the formation of compounds containing both indole and 2-aminothiophene moieties. nih.gov

Development of Oxazepine and Related Annulated Ring Systems

Oxazepine derivatives can be synthesized through the reaction of Schiff bases with cyclic anhydrides. jmchemsci.comuobaghdad.edu.iq A Schiff base can be formed from this compound, which can then undergo a [4+3] cycloaddition with an anhydride (B1165640) like maleic or phthalic anhydride to form the seven-membered oxazepine ring. jmchemsci.comresearchgate.net This reaction provides a convenient route to 1,3-oxazepine derivatives. jmchemsci.comscirp.org The reaction can be carried out in various solvents, and microwave irradiation has been utilized to accelerate the process. scirp.orgorientjchem.org

The mechanism of oxazepine formation is believed to involve the nucleophilic attack of the imine nitrogen on the anhydride, followed by ring opening and subsequent cyclization to form the seven-membered ring.

Formation of Hydrazone Adducts

Hydrazone adducts of this compound can be readily prepared by its condensation reaction with various hydrazides. For instance, the reaction of this compound with a hydrazide in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone. uobaghdad.edu.iq These hydrazones are valuable intermediates in the synthesis of other heterocyclic compounds. For example, they can undergo cyclization reactions with anhydrides to form oxazepine derivatives. scirp.org

The formation of hydrazones is a reversible reaction, and the equilibrium can be shifted towards the product by removing water, a byproduct of the reaction.

Nucleophilic Displacement and Pyrolytic Transformations (e.g., azido (B1232118) displacement to anthranil)

The amino group in this compound can undergo nucleophilic displacement reactions. While direct azido displacement on this specific compound is not extensively documented in the provided context, related transformations on similar aromatic systems provide insights. For instance, in 2,4,6-triazido-3-chloro-5-cyanopyridine, the azido groups can be displaced by amines. researchgate.net This suggests that under appropriate conditions, the amino group of this compound or a derivative could potentially be converted to an azido group and subsequently undergo displacement.

Furthermore, aromatic azides are known to undergo pyrolytic or photolytic transformations to form nitrenes, which can then rearrange to form various heterocyclic systems, including anthranils. This type of transformation highlights the potential for converting this compound into more complex fused ring systems.

Advanced Catalytic Approaches in this compound Chemistry

Modern organic synthesis increasingly relies on advanced catalytic approaches to improve efficiency, selectivity, and sustainability. In the context of reactions involving this compound, various catalytic systems have been explored.

For the synthesis of pyridine derivatives, nanocrystalline magnesium oxide has been used as an effective and reusable catalyst in a three-component condensation reaction. ias.ac.in Similarly, sodium benzoate has been utilized as an organo-salt catalyst in the synthesis of 2-aminopyridine-3,5-dicarbonitriles, promoting the reaction in an environmentally friendly water-based solvent system. researchgate.net

In the Biginelli reaction for the synthesis of dihydropyrimidines, a range of catalysts have been employed, including iron-based catalysts and montmorillonite clay, which is an environmentally benign catalyst. nih.gov The use of these catalysts can lead to higher yields and cleaner reaction profiles.

For the Gewald reaction, N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been reported as an efficient catalyst for the synthesis of 2-aminothiophenes. organic-chemistry.org L-proline has also been used as a catalyst in a three-component Gewald reaction. organic-chemistry.org These catalytic systems offer advantages in terms of ease of separation and potential for recycling.

The development of novel catalysts continues to be an active area of research, with the aim of creating more efficient and selective synthetic routes for the diverse range of heterocyclic compounds accessible from this compound.

Enzyme-Assisted Transformations (e.g., lipase-catalyzed cascade reactions)

The application of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. Lipases, a class of hydrolase enzymes, have demonstrated remarkable "catalytic promiscuity," enabling them to catalyze reactions beyond their natural hydrolytic functions, such as the formation of carbon-carbon bonds. nih.govnih.gov This capability is particularly relevant for aldehydes like this compound.

Lipases can effectively catalyze cascade reactions, where multiple transformations occur in a single pot. nih.gov A notable example is the Knoevenagel condensation followed by a Michael addition. nih.gov In such a sequence, an aromatic aldehyde first undergoes a Knoevenagel condensation with an active methylene (B1212753) compound. The resulting intermediate can then participate in a subsequent Michael addition. Lipases have been shown to be effective catalysts for such tandem processes. nih.gov For instance, the Knoevenagel condensation of an aldehyde with a compound like malononitrile or ethyl cyanoacetate (B8463686) can be catalyzed by lipases. researchgate.net

Research has demonstrated that lipases can catalyze the addition of various nucleophiles in Michael-type reactions. nih.gov While many of these reactions yield racemic products, some lipases have shown the ability to induce stereoselectivity, producing optically active compounds. nih.gov For example, porcine pancreatic lipase (B570770) (PPL) has been used in the asymmetric thio-Michael addition of thiophenol to cinnamaldehyde, yielding the product in excellent optical purity. nih.gov Although specific studies detailing the use of this compound in lipase-catalyzed cascade reactions are not extensively documented, its structure as an aromatic aldehyde makes it a plausible substrate for such transformations. The general mechanism involves the lipase activating the substrates, facilitating C-C bond formation under mild conditions. wpmucdn.comjmbfs.org

The table below summarizes the types of lipase-catalyzed reactions applicable to aromatic aldehydes, which could potentially include this compound.

| Reaction Type | Catalyst Example | Substrate A (Aldehyde) | Substrate B | Product Type | Ref |

| Knoevenagel Condensation | Lipase | Aromatic Aldehyde | Malononitrile, Ethyl Cyanoacetate | α,β-Unsaturated compound | researchgate.net |

| Thio-Michael Addition | Porcine Pancreatic Lipase (PPL) | Cinnamaldehyde | Thiophenol | Thioether derivative | nih.gov |

| Aza Diels-Alder | Candida antarctica Lipase | Aromatic Aldehyde | Aniline, 2-Cyclohexen-1-one | Tetrahydroquinoline | nih.gov |

Application of Nanocatalysts in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by reducing waste and saving time. nih.gov The use of nanocatalysts in MCRs has gained significant attention due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their frequent magnetic properties, which allow for easy separation and recycling. acs.org

Various nanocatalysts, particularly those based on magnetic iron oxides (e.g., Fe₃O₄, γ-Fe₂O₃), have been successfully employed to catalyze MCRs involving aromatic aldehydes for the synthesis of diverse heterocyclic scaffolds. rsc.org For instance, Fe₃O₄ nanoparticles have been used to catalyze the three-component condensation of aldehydes, isatoic anhydride, and amines to produce 2,3-dihydroquinazolin-4(1H)-ones. rsc.org Given its structure, this compound could participate in such a reaction, acting as both the aldehyde component and, after intramolecular cyclization, part of the final quinazolinone core.

Other notable applications include the synthesis of:

Pyrano[2,3-b]pyridines: Achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, catalyzed by acidic nanocatalysts like γ-Fe₂O₃@HAp-TUD MNPs. rsc.org

Substituted Imidazoles: Synthesized from aryl aldehydes, benzil, and ammonium (B1175870) acetate (B1210297) using acidic nanocatalysts. rsc.org

Amino Benzyl Quinolinols: Prepared via the Betti reaction, a three-component condensation of an aromatic aldehyde, an amine, and 8-hydroxyquinoline, catalyzed by a reusable zinc-functionalized nanocatalyst. nih.gov

The general mechanism in these reactions often involves the Lewis acidic nature of the metallic nanocatalyst activating the aldehyde's carbonyl group, facilitating the subsequent nucleophilic attack and cyclization steps. rsc.orgnih.gov The reusability of these catalysts for multiple cycles without significant loss of activity makes these processes economically and environmentally attractive. nih.govresearchgate.net

The following table presents examples of nanocatalysts used in MCRs with aromatic aldehydes to generate important heterocyclic structures.

| Nanocatalyst | Reaction Type | Reactants (with Aromatic Aldehyde) | Heterocyclic Product | Ref |

| Fe₃O₄ | Three-component condensation | Isatoic anhydride, Amine | 2,3-Dihydroquinazolin-4(1H)-one | rsc.org |

| γ-Fe₂O₃@HAp-TUD | Three-component condensation | Malononitrile, Pyridin-2(1H)-one derivative | Pyrano[2,3-b]pyridine | rsc.org |

| CoFe₂O₄@SiO₂-PrNH₂-Mo(acac)₂ | Four-component reaction | Amine, Nitromethane, 1,3-Dicarbonyl compound | Substituted Pyrrole | rsc.org |

| MCM-41-tryptophan-Zn | Betti Reaction | Aniline, 8-Hydroxyquinoline | Amino Benzyl Quinolinol | nih.gov |

Investigations into Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids are fundamental catalysts in organic chemistry for activating electrophiles, particularly carbonyl compounds like aldehydes. youtube.comnih.gov Their application can significantly accelerate reaction rates and influence selectivity.

Brønsted Acid Catalysis: A Brønsted acid catalyst works by protonating the carbonyl oxygen of the aldehyde. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This principle is applied in numerous reactions, including Friedel-Crafts arylations of aldehydes, where the activated aldehyde reacts with electron-rich arenes. chemrxiv.org For a substrate like this compound, the presence of the amino group introduces a competing site for protonation. Depending on the acid strength and reaction conditions, either the amino group or the carbonyl oxygen could be protonated, influencing the subsequent reaction pathway. Brønsted acids have been used to catalyze multicomponent reactions for synthesizing γ-lactam derivatives from benzaldehyde, amines, and diethyl acetylenedicarboxylate. nih.gov

Lewis Acid Catalysis: Lewis acids, typically metal-based compounds like AlCl₃ or BF₃, activate aldehydes by coordinating to the lone pair of electrons on the carbonyl oxygen. nih.govmdpi.com This coordination polarizes the C=O bond, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, and renders the carbonyl carbon more electrophilic. nih.govmdpi.com This activation strategy is central to many classic organic reactions, including Diels-Alder reactions, aldol (B89426) reactions, and various formal cycloadditions. nih.gov For example, Lewis acids can catalyze the formal [3+3] cycloaddition of α,β-unsaturated aldehydes with various partners. nih.gov In the context of this compound, the amino group can also act as a Lewis base, potentially coordinating with the Lewis acid catalyst. This could either deactivate the catalyst or lead to different reaction outcomes. However, chiral Lewis acid catalysts, such as those based on copper complexes, have been effectively used in asymmetric transformations of substrates containing amine functionalities, for instance, in the ring-opening of aziridines. acs.org

The table below contrasts the activation mechanisms and potential applications of Brønsted and Lewis acid catalysis for aldehydes.

| Catalyst Type | Activation Mechanism | Example Reactions for Aldehydes | Potential Influence of Amino Group | Ref |

| Brønsted Acid | Protonation of the carbonyl oxygen | Friedel-Crafts Arylation, Multicomponent Reactions | Competitive protonation site, potential deactivation or altered reactivity | nih.govyoutube.comchemrxiv.org |

| Lewis Acid | Coordination to the carbonyl oxygen | Diels-Alder Reaction, Aldol Reaction, Formal Cycloadditions | Competitive coordination site, potential catalyst deactivation or chelation control | nih.govmdpi.comnih.govacs.org |

Advanced Spectroscopic and Computational Characterization Studies

Comprehensive Spectroscopic Analysis of 2-Amino-3,5-dichlorobenzaldehyde and its Derivatives

A thorough spectroscopic analysis is fundamental to confirming the identity and purity of this compound and to understanding its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offer complementary information about the molecular structure.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aldehyde proton, the aromatic protons, and the amine protons. For a related compound, 2-amino-5-chlorobenzaldehyde (B1272629), the aldehyde proton appears as a singlet at 9.78 ppm, while the aromatic protons show signals at 7.45 ppm, 7.23-7.26 ppm, and 6.62 ppm. researchgate.net The amino group protons typically appear as a broad signal due to hydrogen bonding and exchange phenomena. researchgate.net

The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, in 3,5-dichlorobenzaldehyde (B167965), the proton at the C2 position and the protons at the C4 and C6 positions show distinct signals with specific coupling constants. chemicalbook.com

¹H NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | CDCl₃ | 9.78 (s, 1H), 7.45 (d, 1H), 7.26-7.23 (m, 1H), 6.62 (d, 1H), 6.13 (br, -NH₂) researchgate.net |

| 3,5-Dichlorobenzaldehyde | CDCl₃ | 9.933 (s, 1H), 7.747 (d, 1H), 7.604 (t, 1H) chemicalbook.com |

| 3-Chlorobenzaldehyde | CDCl₃ | 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H) rsc.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. The aldehyde carbon typically resonates at a significantly downfield position (around 190 ppm).

For 2-amino-5-chlorobenzaldehyde, the aldehyde carbon signal is observed at 192.9 ppm. researchgate.net The aromatic carbons also show characteristic signals that are influenced by the attached substituents (amino, chloro, and aldehyde groups). researchgate.net In the case of 3,5-dichlorobenzaldehyde, the aldehyde carbon appears at a similar chemical shift.

¹³C NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | CDCl₃ | 192.9, 148.4, 135.3, 134.3, 120.8, 119.3, 117.7 researchgate.net |

| 3-Chlorobenzaldehyde | CDCl₃ | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 rsc.org |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for establishing the connectivity of different fragments within a molecule and for assigning quaternary carbons (carbons with no attached protons).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons. This is particularly useful for determining the conformation and stereochemistry of a molecule by identifying protons that are close to each other in space, even if they are not directly bonded.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as tautomerism and conformational changes. acs.org For molecules that can exist in different tautomeric forms or conformations that interconvert rapidly at room temperature, cooling the sample can slow down these processes, allowing for the observation of individual species.

In the context of aminobenzaldehydes, VT-NMR could be used to study the potential for intramolecular hydrogen bonding between the amine and aldehyde groups and to investigate the rotational barrier around the C-C bond connecting the aldehyde group to the aromatic ring. While specific VT-NMR studies on this compound were not found, such studies have been conducted on related systems like bis-pyrazolylbenzenes to understand tautomeric equilibria. rsc.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this technique highly effective for identifying the presence of specific groups like C=O (aldehyde), N-H (amine), and C-Cl (chloro) in this compound.

Theoretical calculations, often using density functional theory (DFT), are frequently employed to predict the vibrational spectra of molecules. nih.govresearchgate.net These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. For example, studies on similar molecules like 5-amino-2-chlorobenzoic acid and 4-amino-2,6-dichloropyridine (B16260) have successfully used this combined experimental and computational approach to analyze their vibrational spectra. nih.govresearchgate.net The infrared spectrum of the related 3,5-dichlorobenzaldehyde shows characteristic absorption bands for the aldehyde group and the chlorinated aromatic ring. nist.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes observed in the FT-IR spectrum include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations. These bands are generally observed in the region of 3300-3500 cm⁻¹. For a related compound, 2-amino-5-methylpyridine, the N-H stretching vibrations appear around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group (C=O) of the aldehyde function gives rise to a strong absorption band. In aromatic aldehydes, this band is typically found in the range of 1680-1715 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amino group is also identifiable.

C-Cl Stretching: The presence of chlorine atoms on the benzene ring results in characteristic C-Cl stretching vibrations, which are typically observed in the lower frequency region of the spectrum.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, including C-H stretching and C=C ring stretching, are also present.

The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the electronic effects of the substituents on the benzene ring.

Fourier-Transform Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would also show bands corresponding to the various vibrational modes of the molecule. A comparative analysis of the FT-IR and FT-Raman spectra allows for a more comprehensive assignment of the vibrational modes. For instance, in some molecules, a vibration that is weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa. This is particularly true for molecules with a center of symmetry, but the principle of complementarity is useful even for less symmetrical molecules.

Studies on related molecules like 2-amino-3,5-dichlorobenzonitrile (B1269155) have utilized both FT-IR and FT-Raman spectroscopy to perform a detailed analysis of the vibrational modes. nih.gov For 2-amino-3,5-dibromobenzaldehyde (B195418), a closely related compound, FT-Raman spectra have been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Theoretical Prediction and Experimental Validation of Vibrational Spectra

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the vibrational spectra of molecules. By calculating the optimized molecular geometry and the corresponding vibrational frequencies, theoretical spectra can be generated and compared with experimental FT-IR and FT-Raman data. This comparison aids in the accurate assignment of the observed spectral bands to specific vibrational modes.

For many organic molecules, DFT calculations at levels such as B3LYP with basis sets like 6-31G* or 6-311+G** have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental values, often with the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.net This approach has been successfully applied to related aminobenzonitrile and dichloropyridine derivatives to achieve a detailed understanding of their vibrational properties. nih.govresearchgate.net The potential energy distribution (PED) analysis, derived from these calculations, can quantify the contribution of different internal coordinates to each normal mode, providing a more detailed assignment of the vibrational bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital.

The solvent in which the spectrum is recorded can significantly influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. amazonaws.comresearchgate.net The study of these solvent effects can provide insights into the nature of the electronic transitions and the polarity of the ground and excited states of the molecule. For example, a shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. researchgate.net Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) indicates that the ground state is more polar.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra of molecules, including the excitation energies and oscillator strengths of the electronic transitions. researchgate.net These theoretical predictions can be compared with experimental UV-Vis spectra to aid in the assignment of the observed absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₅Cl₂NO, which corresponds to a molecular weight of approximately 190.03 g/mol . cymitquimica.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, which corresponds to the intact molecule with one electron removed. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1), the loss of the formyl radical (M-29), and the loss of carbon monoxide (M-28). The presence of the amino and chloro substituents will also influence the fragmentation pattern.

The table below shows the predicted collision cross section (CCS) values for different adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.98210 | 133.2 |

| [M+Na]⁺ | 211.96404 | 144.8 |

| [M-H]⁻ | 187.96754 | 136.6 |

| [M+NH₄]⁺ | 207.00864 | 154.3 |

| [M+K]⁺ | 227.93798 | 139.4 |

| [M+H-H₂O]⁺ | 171.97208 | 130.1 |

| [M+HCOO]⁻ | 233.97302 | 149.5 |

| [M+CH₃COO]⁻ | 247.98867 | 182.6 |

| [M+Na-2H]⁻ | 209.94949 | 138.3 |

| [M]⁺ | 188.97427 | 135.5 |

| [M]⁻ | 188.97537 | 135.5 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides accurate information on bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound has not been detailed in the provided search results, studies on closely related dichlorobenzaldehyde isomers provide insights into the types of crystal structures that might be expected. nih.gov For a related compound, 2-amino-3,5-dibromobenzaldehyde, a crystal structure has been reported in the Cambridge Structural Database (CCDC Number: 674764). nih.gov

A single crystal XRD study of this compound would reveal the conformation of the molecule, including the planarity of the benzene ring and the orientation of the amino and aldehyde functional groups.

The analysis of the crystal packing reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions.

For this compound, the presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) suggests that intermolecular hydrogen bonding plays a significant role in the crystal packing. The chlorine atoms can also participate in halogen bonding interactions.

Hirshfeld Surface Analysis for Quantitative Interaction Studies

For substituted benzaldehyde derivatives, Hirshfeld surface analysis has been effectively used to understand the role of various weak intermolecular interactions, such as C–H⋯O, C–H⋯π, π–π, and halogen bonding. rsc.orgrsc.org These interactions are critical in the formation of supramolecular assemblies. rsc.org The analysis of Hirshfeld surfaces mapped with properties like dnorm allows for the identification of significant intermolecular contacts, which appear as red spots on the surface. rsc.org

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature due to the absence of its published crystal structure, the analysis of similarly substituted benzaldehydes provides a strong indication of the expected interactions. For instance, in related dichlorinated compounds, H⋯H, H⋯C/C⋯H, and H⋯Cl/Cl⋯H interactions are typically dominant. nih.gov A hypothetical Hirshfeld analysis would likely reveal significant contributions from hydrogen bonds involving the amino group and the aldehyde oxygen, as well as halogen bonding involving the chlorine atoms.

A representative breakdown of intermolecular contacts for a substituted benzaldehyde derivative as determined by Hirshfeld surface analysis is presented in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | 43.8 |

| N···H/H···N | 31.7 |

| C···H/H···C | 18.4 |

This table presents example data for a substituted pyridine (B92270) derivative to illustrate the typical results from a Hirshfeld surface analysis and does not represent data for this compound. nih.gov

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods, especially those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide accurate results for organic molecules. nih.gov

A hypothetical table of optimized geometric parameters for this compound, based on typical values for similar structures, is provided below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.37 Å | |

| C=O | ~1.22 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~121° | |

| C-C=O | ~124° |

This table contains representative values and does not reflect experimentally determined or calculated data for this compound.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For substituted benzaldehydes, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is often centered on the aldehyde group and the aromatic ring. The presence of electron-withdrawing chlorine atoms and the electron-donating amino group would significantly influence the energies of these orbitals.

The table below shows representative HOMO, LUMO, and energy gap values for a related molecule, demonstrating the type of data obtained from DFT calculations.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| D35 (a reference dye) | -5.04 | -2.72 | 2.32 |

| D35-3 (a derivative) | -4.87 | -2.66 | 2.21 |

This table is based on data for different dye molecules and serves as an illustration.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the aldehyde group, making it a likely site for electrophilic attack. The amino group's hydrogen atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atoms would also influence the charge distribution on the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational methods offers significant insights into the potential of molecules like this compound for applications in optoelectronics and photonics. The NLO response in organic molecules is often linked to intramolecular charge transfer, typically occurring between electron-donating and electron-accepting groups within a π-conjugated system. aps.org In molecules with donor-acceptor structures, the quasi-planar nature of the active molecular parts can lead to a pronounced anisotropy of the optical hyperpolarizabilities. aps.org

Computational studies, often employing Density Functional Theory (DFT), are used to calculate key NLO parameters. The first hyperpolarizability (β) is a critical molecular property that determines the second-order NLO response. Theoretical calculations can be compared against a standard reference, such as urea (B33335), to evaluate the potential of a new compound. researchgate.net For instance, studies on para-amino and nitro phenyl derivatives have shown that the ratio of total hyperpolarizability to that of urea (β_total / β_urea) can be significant, indicating a strong NLO response. researchgate.net The analysis of molecular structure in relation to NLO properties allows for the prediction of optimal molecular orientations within a crystal lattice to maximize phase-matchable nonlinear coefficients. aps.org

Other important NLO parameters that can be determined, often experimentally through techniques like the Z-scan method, include the nonlinear refractive index (η₂) and the nonlinear absorption coefficient (β). researchgate.net Studies on various organic compounds have reported nonlinear refractive indexes on the order of 10⁻⁸ cm²/W. researchgate.net These investigations help relate molecular design directly to the observed optical properties. researchgate.net

Table 1: Key Non-Linear Optical (NLO) Parameters

| Parameter | Symbol | Description |

|---|---|---|

| First Hyperpolarizability | β | A molecular property that quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |

| Nonlinear Refractive Index | η₂ | Describes the change in the refractive index of a material in response to the intensity of incident light. |

| Nonlinear Absorption Coefficient | β | Characterizes the change in the absorption coefficient of a material with light intensity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Analogs

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with the environment over time. nih.gov For analogs of this compound, MD simulations can provide insights into structural stability, conformational changes, and intermolecular interactions. These simulations model the behavior of biological molecules and can be used to study the effects of crowded intracellular conditions. nih.gov

A typical MD simulation protocol involves several steps. First, the system is energy-minimized, often using methods like steepest descent, to remove unfavorable contacts. nih.gov The system is then gradually heated to a desired temperature (e.g., 298 K) and equilibrated for a period, often in the nanosecond range. nih.gov Production simulations are then run in a specific ensemble (e.g., NPT, which maintains constant particle number, pressure, and temperature) for a significant duration, which can extend to microseconds (1,000 ns). nih.govgenominfo.org Popular software packages for these simulations include GROMACS, and force fields like AMBER are used to define the potential energy of the system. nih.gov Short-range nonbonded interactions are typically handled with a cutoff distance, while long-range electrostatics are calculated using methods like the Particle Mesh Ewald (PME). nih.gov

Analysis of the simulation trajectory yields valuable data on the molecule's dynamic properties. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability and rigidity of the molecule or complex. nih.govresearchgate.net A stable complex is often characterized by an RMSD value lower than 2.5 Å. researchgate.net

Radius of Gyration (Rg): This metric describes the compactness of the molecule's structure. A stable Rg value over time suggests that the molecule maintains a consistent shape. researchgate.net

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing information about its interaction with the surrounding medium. researchgate.net

MD simulations have been effectively used to study ligand-protein complexes, validating docking results and confirming the stability of ligands within the binding sites of target proteins. nih.gov For example, simulations of amiloride (B1667095) analogs with the SARS-CoV-2 E protein revealed how the ligands altered the protein's structure and mobility. genominfo.org

Topological Analysis of Electron Density (e.g., QTAIM, NCI methods)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to partition molecular systems into atomic basins and characterize chemical bonding. gla.ac.uk This approach is founded on the Hohenberg-Kohn theorem, which establishes the electron density as the fundamental property that defines the ground state of a system. gla.ac.uk By analyzing the topology of the electron density, concepts like atoms, bonds, and structure emerge directly from this quantum mechanical observable. gla.ac.uk

The analysis focuses on identifying critical points (CPs) in the electron density field where the gradient of the density is zero. Of particular chemical significance are the (3, -1) critical points, also known as bond critical points (BCPs), which are found between two interacting atoms. nih.gov The local properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. uniovi.essciencesconf.org

Key QTAIM parameters at a bond critical point include:

Electron Density (ρb): The magnitude of ρb at the BCP correlates with the bond order; higher values indicate stronger bonds. uniovi.es

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρb < 0) indicates a concentration of charge along the bond path, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρb > 0) signifies charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. uniovi.es

Total Energy Density (Hb): The sign of the total energy density (the sum of the kinetic energy density, Gb, and potential energy density, Vb) also helps classify the interaction. A negative Hb is indicative of a significant covalent character. uniovi.es

Table 2: Interpretation of QTAIM Parameters at a Bond Critical Point (BCP)

| Interaction Type | Laplacian (∇²ρb) | Total Energy Density (Hb) | Description |

|---|---|---|---|

| Shared (Covalent) | < 0 | < 0 | Charge is concentrated between the nuclei, indicating a sharing of electrons. |

QTAIM analysis is a powerful tool for studying a wide range of chemical interactions, from strong covalent bonds to weak intermolecular contacts, providing a detailed picture of the electronic structure. sciencesconf.org

Prediction of Quantum Chemical Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to determine a variety of molecular descriptors that predict the chemical reactivity and kinetic stability of compounds. researchgate.net These descriptors are derived from the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap points to a more reactive molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further elucidate the electronic properties:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/2η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): This descriptor measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net

These descriptors provide a quantitative framework for understanding and comparing the reactivity of different molecules, such as analogs of this compound. For example, the introduction of electron-donating groups (like an amino group) or electron-withdrawing groups (like a nitro group) can significantly alter these parameters, thereby tuning the molecule's reactivity. researchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron configuration. researchgate.net |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating how easily the molecule can be polarized. researchgate.net |

Research Applications and Future Prospects

Role in Advanced Organic Synthesis as a Versatile Building Block

The unique structure of 2-Amino-3,5-dichlorobenzaldehyde, featuring an electron-donating amino group and an electron-withdrawing aldehyde group on a dichlorinated benzene (B151609) ring, makes it a highly versatile building block in organic synthesis.

Precursor for Structurally Complex Organic Molecules

The compound serves as a key precursor for the synthesis of structurally complex heterocyclic molecules, most notably quinazolines. researchgate.netscielo.br Quinazolines are fused heterocyclic systems that are prominent in medicinal chemistry due to their wide array of biological activities. researchgate.netnih.gov The synthesis typically involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with another reactant, such as an amine or nitrile, to form the quinazoline (B50416) ring system. organic-chemistry.orgnih.gov The presence of the chlorine atoms on the this compound backbone is retained in the final product, yielding chlorinated quinazoline derivatives with specific chemical properties. Various synthetic methods, including transition-metal-catalyzed reactions and microwave-assisted syntheses, have been developed to facilitate the creation of these complex structures from aminobenzaldehydes. organic-chemistry.orgopenmedicinalchemistryjournal.com

Intermediate in Multi-Step Synthetic Pathways for Fine Chemicals

In addition to being a direct precursor, this compound functions as a crucial intermediate in multi-step synthetic pathways for producing fine chemicals, particularly active pharmaceutical ingredients (APIs). midas-pharma.com A closely related compound, 2-Amino-3,5-dibromobenzaldehyde (B195418), is a well-known key intermediate in the industrial synthesis of the mucolytic drug Ambroxol. patsnap.compatsnap.comnih.gov This synthesis involves the condensation of the aminobenzaldehyde with a partner molecule, followed by reduction and salt formation to yield the final API. patsnap.comjocpr.com This highlights the role of 2-amino-dihalogenated-benzaldehydes as critical components in the pharmaceutical supply chain, where they are synthesized on a large scale to be converted into the final drug product. patsnap.com

Applications in Medicinal Chemistry Research and Drug Discovery

The core structure of this compound is considered a "privileged scaffold" in medicinal chemistry. This means the molecular framework is frequently found in compounds with diverse biological activities, making it an excellent starting point for drug discovery and development. researchgate.netscielo.br

Scaffold for the Development of Biologically Active Compounds

By using this compound as a foundational scaffold, researchers can synthesize libraries of new compounds through reactions like condensation, cyclization, and substitution. Two major classes of biologically active compounds derived from this scaffold are quinazolines and Schiff bases.

Quinazolines: As mentioned, the cyclization of this compound leads to quinazolines, which are explored for a vast range of therapeutic targets, including cancer, inflammation, and microbial infections. researchgate.netnih.gov

Schiff Bases: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds and their metal complexes are investigated for their broad pharmacological potential. mediresonline.orgnih.gov

Development of Antifungal Agents

Research has shown that derivatives built upon scaffolds similar to this compound possess notable antifungal properties.

Quinazoline Derivatives: Various quinazoline and quinazolinone derivatives have been synthesized and tested against pathogenic fungi. nih.gov Some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown good antifungal activity against a range of fungi, marking them as promising leads for new antifungal drug development. nih.gov Similarly, novel pyrazol-quinazolinone compounds have demonstrated significant activity against several phytopathogenic fungi, including Fusarium oxysporum. mdpi.com

Schiff Base Derivatives: Schiff bases derived from the condensation of benzaldehydes have also been evaluated for antifungal effects. In one study, derivatives were tested against the fungus Candida albicans, showing that while all tested substances could suppress fungal growth, they did not exhibit fungicidal (killing) action under the experimental conditions. mediresonline.org

Research into Antibacterial Compounds and Structure-Activity Relationships (SAR)

A significant area of research for this compound derivatives is in the discovery of new antibacterial agents. Schiff bases derived from this compound have shown particular promise.

These derivatives are frequently tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mediresonline.orgnih.gov The formation of a Schiff base from this compound and another amine-containing molecule results in a new compound whose antibacterial efficacy can be measured, often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Schiff Base Derivatives

| Compound Type | Bacterial Strain | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) Schiff Base Derivatives | Escherichia coli | 62.5 - 250 | mediresonline.org |

| Benzaldehyde Schiff Base Derivatives | Staphylococcus aureus | 62.5 | mediresonline.org |

| N-phenyl-thiourea Schiff Bases | Escherichia coli | 1.56 - 6.25 | nih.gov |

| N-phenyl-thiourea Schiff Bases | Staphylococcus aureus | 1.56 - 6.25 | nih.gov |

This table is for illustrative purposes, showing the range of activities found in derivatives. Specific values depend on the exact structure of the derivative.

Structure-Activity Relationship (SAR) studies are crucial in this field. nih.govnih.govresearchgate.net These studies investigate how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR analyses focus on how modifications to the molecule affect its antibacterial potency. Key findings include:

The presence and position of the chloro- and amino- groups on the benzaldehyde ring are critical for activity.

The nature of the amine used to form the Schiff base significantly influences the antibacterial spectrum and potency. nih.gov

Complexation of Schiff bases with metal ions, such as copper (II), can in some cases enhance antibacterial effects. mdpi.comresearchgate.net

By systematically altering the structure of these derivatives and observing the corresponding changes in antibacterial activity, researchers can design more potent and selective antibacterial agents. nih.govnih.gov

Investigation of Anticancer Properties and Targeted Therapies

The structural framework of this compound makes it a valuable starting point for the synthesis of heterocyclic compounds with potential therapeutic activities. Its utility is particularly noted in the development of targeted anticancer agents.

Olutasidenib and Other Targeted Therapies: The closely related analog, 2-amino-5-chlorobenzaldehyde (B1272629), has been identified as a key building block in the synthesis of Olutasidenib. cphi-online.com Olutasidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers like acute myeloid leukemia (AML). google.com The synthesis of the quinolinone core of Olutasidenib and its derivatives can be achieved through the reaction of 2-amino-5-chlorobenzaldehyde with other chemical reagents. google.comgoogleapis.com This established synthetic pathway for a crucial analog strongly suggests the potential of this compound as a precursor for novel mutant-IDH1 inhibitors or other targeted cancer therapies.

Quinazoline Derivatives: Quinazolines are a class of heterocyclic compounds renowned for their broad range of biological activities, including significant anticancer properties. While direct synthesis of quinazoline derivatives using this compound is not extensively documented in readily available literature, the fundamental reaction chemistry supports this potential application. The condensation of an aminobenzaldehyde with other molecules is a standard method for constructing the quinazoline ring system. Given that the related 2-amino-5-chlorobenzaldehyde is used to synthesize quinolines (a similar heterocyclic system), it is chemically plausible that this compound could serve as a valuable precursor for novel, halogenated quinazoline derivatives with potential cytotoxic activity against cancer cell lines.

Telomerase Inhibitors: The enzyme telomerase is a critical target in cancer research due to its role in cellular immortalization. While various small molecules are being investigated as telomerase inhibitors, there is currently no available research that documents the use of this compound as a starting material or intermediate in their synthesis.

Exploration in Other Therapeutic Areas